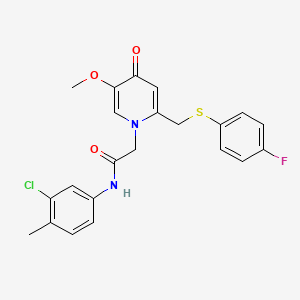

N-(3-chloro-4-methylphenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-[2-[(4-fluorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClFN2O3S/c1-14-3-6-16(9-19(14)23)25-22(28)12-26-11-21(29-2)20(27)10-17(26)13-30-18-7-4-15(24)5-8-18/h3-11H,12-13H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSSSUAGYSOJPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=CC=C(C=C3)F)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-methylphenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a synthetic compound with potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews its chemical properties, synthesis, and biological activities, supported by data tables and case studies.

The molecular formula of the compound is C₁₈H₁₈ClF N₂O₂S, with a molecular weight of approximately 388.86 g/mol. The structure includes a pyridine ring, a chloro-substituted phenyl group, and a thioether linkage, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:

- Formation of the thioether by reacting 4-fluorobenzenesulfonyl chloride with an appropriate thiol.

- Coupling this intermediate with a pyridine derivative to form the desired acetamide.

Anticancer Activity

Studies indicate that compounds with similar structural motifs exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxicity against various cancer cell lines, including A549 (lung cancer) and NIH/3T3 (mouse embryoblast) cells. The IC50 values for these compounds ranged from 1.61 to 1.98 µg/mL, indicating potent activity against tumor cells .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | A549 | 1.61 ± 1.92 |

| Compound B | NIH/3T3 | 1.98 ± 1.22 |

| N-(3-chloro-4-methylphenyl)-2-(...) | TBD | TBD |

Antimicrobial Activity

The compound's thiazole moiety is known for its antibacterial properties. In vitro studies have shown that derivatives containing similar structures can inhibit the growth of bacteria such as Staphylococcus aureus and Chromobacterium violaceum .

Table 2: Antimicrobial Activity

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | Staphylococcus aureus | TBD |

| Compound D | Chromobacterium violaceum | TBD |

Case Studies

In a recent study, researchers evaluated the effects of N-(3-chloro-4-methylphenyl)-2-(...) on melanoma cells, demonstrating its potential as an effective treatment option due to its ability to induce apoptosis in cancer cells while sparing normal cells .

Study Findings

- Cell Viability : Significant reduction in viability was observed at concentrations above 10 µM.

- Mechanism of Action : The compound was found to activate caspase pathways leading to programmed cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Acetamide Family

Several compounds share key structural motifs with the target molecule, enabling comparative analysis:

Key Observations:

- Core Heterocycles: The target compound’s pyridinone core differs from quinazolinone () or pyrimidoindole () systems, which may alter electronic properties and binding affinities.

- Halogenation Patterns: The 3-chloro-4-methylphenyl group in the target compound contrasts with the 4-chlorophenyl () or dichlorophenoxy () substituents. Chlorine and fluorine atoms improve lipophilicity and metabolic stability, while methyl groups may reduce steric hindrance .

- Thioether Linkages: The 4-fluorophenylthio group in the target compound is unique compared to thiophene () or unsubstituted thioether linkages. Fluorine’s electronegativity may enhance membrane permeability .

Physicochemical and Pharmacokinetic Considerations

Table 2: Predicted Properties of the Target Compound vs. Analogues

Notes:

- The target compound’s 5-methoxy group may reduce metabolic oxidation compared to unsubstituted pyridinones, extending half-life .

- The 4-fluorophenylthio group could enhance blood-brain barrier penetration relative to bulkier substituents like thiophene .

Q & A

Basic Research Questions

Q. How can synthetic yield be optimized for this compound?

- Methodological Answer : Optimize reaction conditions by adjusting solvent polarity (e.g., ethanol-dioxane mixtures) and stoichiometric ratios of intermediates. For example, reports an 85% yield using fused sodium acetate as a base under reflux conditions. Key parameters include:

- Molar ratios : 1:1 ratio of starting materials (compound 1 and 2-chloro-N-(4-chlorophenyl)acetamide).

- Temperature : Reflux in ethanol (boiling point ~78°C).

- Purification : Recrystallization from ethanol-dioxane (1:2) improves purity .

Q. What spectroscopic techniques validate the compound's structural integrity?

- Methodological Answer : Combine 1H NMR (to confirm aromatic protons and acetamide methyl groups), IR (to identify carbonyl stretches at ~1700 cm⁻¹), and melting point analysis (to assess purity). highlights δH values in 1H NMR for pyridine and thioether moieties, while IR confirms C=O and C-N bonds .

Q. How is chromatographic purity assessed during synthesis?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Adjust mobile phase gradients (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve impurities. suggests column chromatography with ethyl acetate/hexane mixtures for intermediates .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 4-fluorophenylthio) influence bioactivity?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with substituent variations (e.g., replacing fluorine with chlorine or methoxy groups). Evaluate biological activity (e.g., enzyme inhibition) and correlate with Hammett σ values. notes the importance of sulfone/phosphate groups on pyridine scaffolds for medicinal applications .

Q. What computational methods predict the compound's binding affinity to target proteins?

- Methodological Answer : Use docking simulations (AutoDock Vina) and molecular dynamics (MD) to model interactions with kinases or GPCRs. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . emphasizes the need for computational modeling to guide pharmacophore design .

Q. How to resolve contradictions in reported melting points or spectral data?

- Methodological Answer : Replicate synthesis under standardized conditions (e.g., ’s ethanol reflux) and compare with literature. Use differential scanning calorimetry (DSC) for precise melting point determination. Conflicting NMR shifts (e.g., aromatic vs. aliphatic protons) may arise from solvent effects (DMSO vs. CDCl3), requiring deuterated solvent standardization .

Q. What catalytic strategies improve cyclization efficiency in the pyridinone core?

- Methodological Answer : Test palladium-catalyzed reductive cyclization ( ) using CO surrogates like formic acid. Optimize ligand selection (e.g., Xantphos for Pd) and reaction time. Monitor intermediates via LC-MS to identify rate-limiting steps .

Q. How to address poor aqueous solubility in in vitro assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.